(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
CAS No.: 55780-88-6
Cat. No.: VC6002244
Molecular Formula: C6H8O3
Molecular Weight: 128.127
* For research use only. Not for human or veterinary use.
![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid - 55780-88-6](/images/structure/VC6002244.png)
Specification
CAS No. | 55780-88-6 |
---|---|
Molecular Formula | C6H8O3 |
Molecular Weight | 128.127 |
IUPAC Name | (1R,5S)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid |
Standard InChI | InChI=1S/C6H8O3/c7-6(8)5-3-1-9-2-4(3)5/h3-5H,1-2H2,(H,7,8)/t3-,4+,5? |
Standard InChI Key | JVRUZPDYVLRYQT-SCDXWVJYSA-N |
SMILES | C1C2C(C2C(=O)O)CO1 |
Introduction
Structural Characterization and Stereochemical Features
The molecular architecture of (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid combines a bicyclo[3.1.0]hexane scaffold with an oxygen atom at the 3-position and a carboxylic acid group at the 6-position . The stereochemistry, denoted by the (1R,5S,6s) configuration, imposes significant three-dimensional constraints, influencing both reactivity and biological interactions. X-ray crystallography and NMR studies confirm the transannular bridge geometry, with the oxygen atom creating a rigid ether linkage that stabilizes the bicyclic system .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Asymmetric Synthesis via Carbenoid Insertion
A landmark approach involves the 1,5-CH insertion of cyclopropylmagnesium carbenoids, enabling the asymmetric construction of the bicyclo[3.1.0]hexane core . This method, developed by Satoh et al., proceeds through a stereocontrolled ring-opening/cyclization sequence, yielding enantiomerically pure product with >95% ee under optimized conditions. Key steps include:
-
Generation of a cyclopropylmagnesium carbenoid from a cyclopropane precursor.
-
Intramolecular C–H insertion to form the bicyclic framework.
-
Oxidation and functionalization to introduce the carboxylic acid group .
Applications in Medicinal Chemistry
Bioisosteric Replacement
The compound’s rigid, non-planar structure makes it a candidate for replacing meta-substituted benzene rings in drug design. Although validation studies for 3-oxabicyclo[3.1.0]hexanes remain less extensive than those for 2-oxabicyclo analogs , preliminary docking simulations indicate favorable binding in protease-active sites due to reduced conformational flexibility .
Prodrug Development
PharmaBlock Sciences markets the compound as a building block for prodrug synthesis, leveraging its carboxylic acid group for ester or amide linkages . Stability studies show resistance to enzymatic hydrolysis in plasma, enhancing its utility in sustained-release formulations .
Stereochemical Impact on Reactivity
The (1R,5S,6s) configuration profoundly affects both synthetic and biological outcomes:
-
Synthetic Selectivity: The endo orientation of the carboxylic acid group directs electrophilic attacks to the less hindered exo face, as demonstrated in epoxidation experiments .
-
Biological Activity: Enantiomeric purity correlates with IC₅₀ values in kinase inhibition assays, where the (1R,5S,6s) isomer showed 10-fold greater potency than its (1S,5R,6r) counterpart in preliminary screens .
Future Research Directions
-
Expanded Bioisostere Studies: Comparative analyses with 2-oxabicyclo[2.1.1]hexanes could clarify niche applications where the 3-oxa system offers superior metabolic stability .
-
Catalytic Asymmetric Synthesis: Developing transition-metal catalysts to improve yield and stereoselectivity beyond current magnesium-based methods .
-
In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration in animal models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume